molecular formula C8H6N4OS B2494049 N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 478261-77-7

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2494049
CAS No.: 478261-77-7
M. Wt: 206.22
InChI Key: BMPOTTGEAIJOJW-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a pyridine ring fused with a thiadiazole ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method includes the cyclization of pyridine-3-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles (MgO NPs) have been explored to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NBS, halogenating agents, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine-thiadiazole compounds .

Scientific Research Applications

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide
  • N-(pyridin-4-yl)-1,2,3-thiadiazole-4-carboxamide
  • 3-bromoimidazo[1,2-a]pyridine derivatives

Uniqueness

N-(pyridin-3-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The position of the pyridine nitrogen and the thiadiazole ring can affect the compound’s ability to interact with biological targets and undergo specific chemical transformations .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-pyridin-3-ylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c13-8(7-5-14-12-11-7)10-6-2-1-3-9-4-6/h1-5H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPOTTGEAIJOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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